(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
Overview
Description
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a diol group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol typically involves the chlorination of a phenyl ring followed by the introduction of the diol group. One common method involves the reaction of 2,4-dichlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol, which is then further oxidized to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reduction and oxidation steps. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a model molecule to study the effects of chlorinated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development. Research into its potential therapeutic applications is ongoing.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the diol group can influence its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,4-Dichlorophenyl)ethanol: Similar structure but with a single hydroxyl group.
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-dione: Similar structure but with a ketone group instead of a diol.
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine: Similar structure but with amine groups instead of hydroxyl groups.
Uniqueness
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol is unique due to the presence of both chlorine atoms and a diol group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, setting it apart from similar compounds.
Properties
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAZETJSOZQUJL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707547 | |
Record name | (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187164-23-4 | |
Record name | (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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